molecular formula C24H22N2O2 B7742571 (E)-3-(4-butoxyphenyl)-2-cyano-N-naphthalen-1-ylprop-2-enamide

(E)-3-(4-butoxyphenyl)-2-cyano-N-naphthalen-1-ylprop-2-enamide

Cat. No.: B7742571
M. Wt: 370.4 g/mol
InChI Key: HOWYDWFHCLSUGO-CAPFRKAQSA-N
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Description

(E)-3-(4-butoxyphenyl)-2-cyano-N-naphthalen-1-ylprop-2-enamide is an organic compound that features a butoxyphenyl group, a cyano group, and a naphthalenyl group

Properties

IUPAC Name

(E)-3-(4-butoxyphenyl)-2-cyano-N-naphthalen-1-ylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N2O2/c1-2-3-15-28-21-13-11-18(12-14-21)16-20(17-25)24(27)26-23-10-6-8-19-7-4-5-9-22(19)23/h4-14,16H,2-3,15H2,1H3,(H,26,27)/b20-16+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOWYDWFHCLSUGO-CAPFRKAQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C=C(C#N)C(=O)NC2=CC=CC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCOC1=CC=C(C=C1)/C=C(\C#N)/C(=O)NC2=CC=CC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(4-butoxyphenyl)-2-cyano-N-naphthalen-1-ylprop-2-enamide typically involves the reaction of 4-butoxybenzaldehyde with naphthalen-1-ylamine and malononitrile under basic conditions. The reaction proceeds through a Knoevenagel condensation followed by an amide formation. The reaction conditions often include the use of a base such as piperidine or pyridine and a solvent like ethanol or methanol .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(4-butoxyphenyl)-2-cyano-N-naphthalen-1-ylprop-2-enamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

(E)-3-(4-butoxyphenyl)-2-cyano-N-naphthalen-1-ylprop-2-enamide has several scientific research applications:

Mechanism of Action

The mechanism of action of (E)-3-(4-butoxyphenyl)-2-cyano-N-naphthalen-1-ylprop-2-enamide involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity. The cyano group and the naphthalenyl group play crucial roles in its binding affinity and specificity. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(E)-3-(4-butoxyphenyl)-2-cyano-N-naphthalen-1-ylprop-2-enamide is unique due to its combination of a butoxyphenyl group, a cyano group, and a naphthalenyl group. This unique structure imparts specific electronic and steric properties, making it suitable for applications that require precise molecular interactions and stability .

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